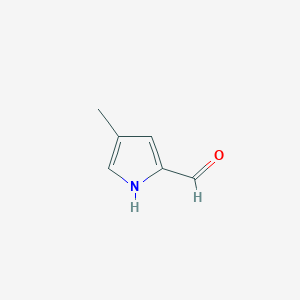
4-Methyl-1H-pyrrole-2-carbaldehyde
概要
説明
4-Methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the fourth position and an aldehyde group at the second position of the pyrrole ring. It is used in various chemical syntheses and has applications in different scientific fields.
作用機序
Target of Action
It’s known that pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that molecules containing this skeleton have various biological functions.
Biochemical Pathways
It’s known that pyrrole derivatives can be involved in various biological functions
Pharmacokinetics
The compound’s physical properties such as its molecular weight (10913) and its form (white to yellow solid) suggest that it may have certain bioavailability characteristics . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that pyrrole derivatives can have various biological functions
Action Environment
It’s known that pyrrole derivatives can be sensitive to certain conditions . For instance, 3-Methyl-1H-pyrrole-2-carbaldehyde may be toxic to the aquatic environment and should be handled with care to avoid environmental pollution . More research is needed to discuss how environmental factors influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carbaldehyde.
生化学分析
Cellular Effects
The effects of 4-Methyl-1H-pyrrole-2-carbaldehyde on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding. For instance, it can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with primary amines, leading to the modification of lysine residues in proteins. This modification can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can form adducts with nucleophilic sites on DNA, potentially leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form carboxylic acids over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. This compound can also participate in the formation of Schiff bases with amino acids, leading to the generation of imines and subsequent metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with distinct sets of biomolecules in different cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions: 4-Methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products:
Oxidation: 4-Methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl group at the fourth position.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Has a methyl group at the nitrogen atom instead of the fourth position.
2-Formylpyrrole: Another name for 1H-Pyrrole-2-carboxaldehyde.
特性
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-19-5 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
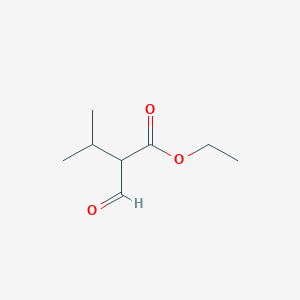

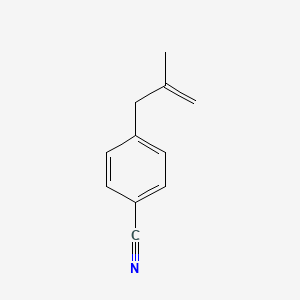
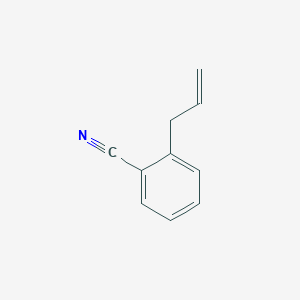

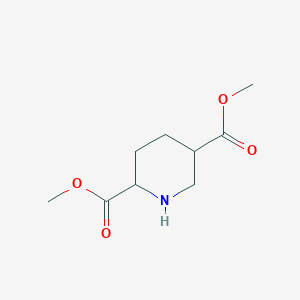


![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
